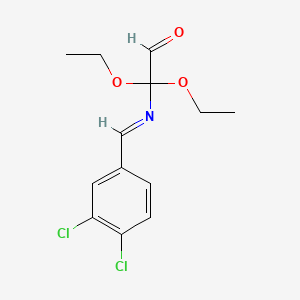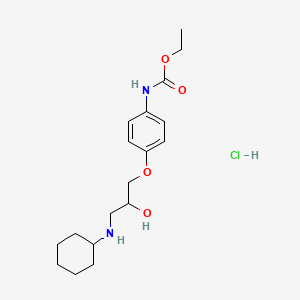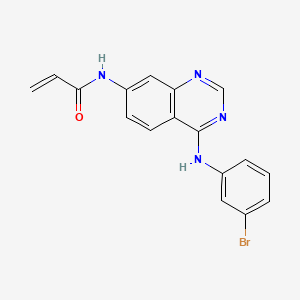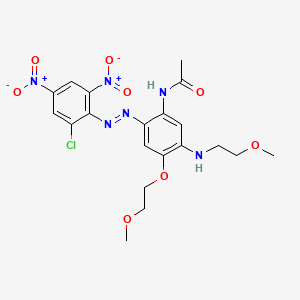
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)-5-((2-methoxyethyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 277-414-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 277-414-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound .
Industrial Production Methods
In industrial settings, the production of EINECS 277-414-5 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods may include continuous flow processes, automated control systems, and stringent quality control measures to maintain the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
EINECS 277-414-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state derivatives, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
EINECS 277-414-5 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of EINECS 277-414-5 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
EINECS 277-414-5 can be compared with other similar compounds, such as:
EINECS 277-143-2: This compound has similar chemical properties and applications.
EINECS 278-621-3: Another compound with comparable reactivity and uses.
Uniqueness
What sets EINECS 277-414-5 apart from these similar compounds is its unique combination of chemical properties, reactivity, and versatility in various applications. Its specific molecular structure and functional groups contribute to its distinct behavior in chemical reactions and its effectiveness in different scientific and industrial contexts .
Properties
CAS No. |
73384-71-1 |
|---|---|
Molecular Formula |
C20H23ClN6O8 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)-5-(2-methoxyethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H23ClN6O8/c1-12(28)23-15-10-17(22-4-5-33-2)19(35-7-6-34-3)11-16(15)24-25-20-14(21)8-13(26(29)30)9-18(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28) |
InChI Key |
DIJWTZBMIPOHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





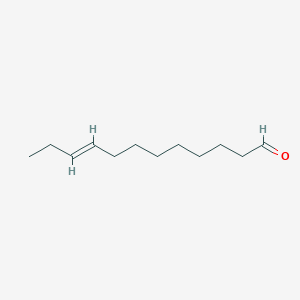
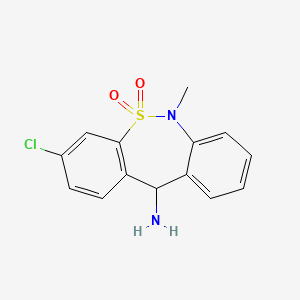
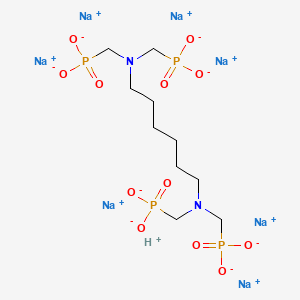


![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)

